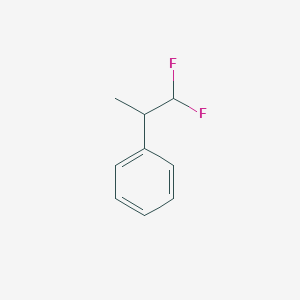

(1,1-Difluoropropan-2-yl)benzene

Descripción

Overview of Organofluorine Chemistry and its Research Significance

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern science, impacting everything from medicine to materials. worktribe.comwikipedia.org The unique properties of the fluorine atom—its small size and high electronegativity—impart remarkable characteristics to organic molecules. chinesechemsoc.org The C-F bond is one of the strongest single covalent bonds in organic chemistry, which often leads to enhanced metabolic and thermal stability in fluorinated compounds. worktribe.comchinesechemsoc.org

The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, permeability, and binding affinity to biological targets. chinesechemsoc.org This has made organofluorine compounds indispensable in drug discovery, with an estimated 20% of all pharmaceuticals and over half of agrochemicals containing fluorine. wikipedia.orgchinesechemsoc.org Prominent examples include the antidepressant fluoxetine (B1211875) (Prozac) and the antifungal fluconazole. wikipedia.org Beyond life sciences, fluorinated polymers like polytetrafluoroethylene (PTFE) are valued for their extreme stability and are used in a vast range of applications. worktribe.com The field's importance is underscored by continuous research into new, more efficient, and selective fluorination methods to synthesize novel compounds for diverse technological applications. numberanalytics.com

Rationale for Studying (1,1-Difluoropropan-2-yl)benzene Derivatives

The this compound structure and its derivatives are of particular interest to researchers, primarily due to the properties conferred by the geminal difluoro group (a carbon atom bonded to two fluorine atoms). This CF2 group is often employed as a bioisostere, a chemical substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity. rsc.org

Specifically, the gem-difluoromethylene group is considered a bioisostere of carbonyl groups (C=O) and ether oxygen atoms (-O-). rsc.org This substitution can lead to several advantageous changes:

Modulation of Physicochemical Properties: The introduction of a CF2 group can alter a molecule's lipophilicity (its ability to dissolve in fats and oils) and acidity (pKa). researchgate.netchemrxiv.org For instance, gem-difluorination has been shown to lower the pKa of nearby acidic or basic functional groups. chemrxiv.orgsci-hub.se

Enhanced Metabolic Stability: The strength of the C-F bond makes the gem-difluoro group resistant to metabolic breakdown, which can improve the duration of a drug's effect in the body. chemrxiv.org

Conformational Effects: The presence of the CF2 group can influence the three-dimensional shape of a molecule, which can affect how it binds to its biological target.

The this compound motif, which features this key gem-difluoro group attached to a phenyl ring via a methyl-substituted carbon, serves as a valuable scaffold for exploring these effects in medicinal chemistry and agrochemical design. rsc.org Its study allows for systematic investigation into structure-activity relationships, paving the way for the design of more effective and stable therapeutic agents and other functional molecules. rsc.org

Historical Context of Geminal Difluorination Methodologies

The ability to install a geminal difluoro group onto an organic molecule has evolved significantly over time. The first synthesis of an organofluorine compound by halogen exchange was reported in 1862, laying the groundwork for future developments. nih.gov Early methods for creating CF2 groups often relied on harsh and highly reactive inorganic fluorinating reagents.

Some of the classical, yet still relevant, methods include:

Deoxofluorination: This involves the replacement of a carbonyl group (ketone or aldehyde) with a CF2 group. Reagents like sulfur tetrafluoride (SF4) and its more user-friendly liquid derivatives, such as DAST (diethylaminosulfur trifluoride) and Deoxofluor, were pivotal in this area. diva-portal.org

Halogen Exchange (Halex) Reactions: Inspired by Swarts' work in the 1890s, which used antimony trifluoride (SbF3) to replace chlorine atoms with fluorine, this principle was adapted for various substrates. nih.gov

From Dithiolanes: A two-step procedure was developed to transform ketones or aldehydes into gem-difluoro compounds by first forming a 1,3-dithiolane, which is then treated with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as pyridine (B92270) poly(hydrogen fluoride). iaea.orgacs.org

From Difluorocarbenes: The generation of difluorocarbene (:CF2) and its subsequent reaction with alkenes is a key method for creating 1,1-difluorocyclopropanes. beilstein-journals.org Sources for difluorocarbene have included organometallic reagents like phenyl(trifluoromethyl)mercury (B3050301) (Seyferth's reagent). beilstein-journals.org

In recent decades, research has focused on developing milder, more selective, and more functional-group-tolerant methods. This has led to the emergence of new reagents and catalytic systems. For example, an air- and moisture-stable fluoroiodane reagent has been used with silver tetrafluoroborate (B81430) for the geminal difluorination of styrenes under mild conditions. diva-portal.org Modern approaches continue to refine the synthesis of these valuable fluorinated motifs, making them more accessible for advanced research and development. chinesechemsoc.orgnih.gov

Data Tables

Table 1: Comparison of Historical and Modern Geminal Difluorination Approaches

| Method Type | Typical Reagents | Substrate | Key Characteristics |

| Deoxofluorination | Sulfur Tetrafluoride (SF4), DAST, Deoxofluor | Ketones, Aldehydes | Converts C=O to CF2; often requires harsh conditions. diva-portal.org |

| Halogen Exchange | Antimony Trifluoride (SbF3), HF | gem-Dichlorides | Classic method based on Swarts reaction. nih.gov |

| Dithiolane Fluorination | DBH, Pyridine Poly(hydrogen fluoride) | Ketone/Aldehyde-derived Dithiolanes | Two-step process, milder than direct deoxofluorination. iaea.orgacs.org |

| Carbene Chemistry | Phenyl(trifluoromethyl)mercury | Alkenes | Forms 1,1-difluorocyclopropanes. beilstein-journals.org |

| Modern Electrophilic Fluorination | Fluoroiodane Reagents, AgBF4 | Styrenes | Milder conditions, air- and moisture-stable reagents. diva-portal.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-difluoropropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXINFYSJKARLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672311 | |

| Record name | (1,1-Difluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57514-09-7 | |

| Record name | (1,1-Difluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1,1 Difluoropropan 2 Yl Benzene Derivatives

Electrophilic Aromatic Substitution Pathways

The mechanism of electrophilic fluorination of aromatic compounds, a key type of EAS, is a subject of ongoing investigation, with debate centering on whether the reaction proceeds via a direct SN2-type attack or a single electron transfer (SET) pathway. In the context of derivatives of (1,1-difluoropropan-2-yl)benzene, an SET mechanism would involve the transfer of an electron from the electron-rich aromatic π-system to the electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).

This transfer would generate a radical cation of the aromatic substrate and a radical species from the fluorinating agent. These intermediates would then rapidly combine to form the C-F bond. While some kinetic studies and radical probe experiments have supported an SN2-like mechanism, the SET pathway is considered plausible, particularly for electron-rich aromatic substrates. The formation of a charge-transfer complex between the aromatic ring and the N-F reagent can precede the electron transfer, especially under specific conditions, such as those mediated by photocatalysis.

Table 1: Comparison of Proposed Mechanisms for Electrophilic Fluorination

| Mechanism | Key Intermediate(s) | Evidence/Characteristics |

|---|---|---|

| SN2-type | Transition state with a partial C-F bond | Supported by some kinetic studies and radical probe experiments that show no rearranged products. |

| Single Electron Transfer (SET) | Aromatic radical cation, fluorine radical | Postulated to involve rapid radical recombination; often invoked in photocatalytic and certain catalyst-free systems. |

The interaction between the electrophilic fluorinating agent and the aromatic ring of a this compound derivative begins with the formation of non-covalent complexes. An arene-perfluoroarene-type interaction, driven by electrostatic and dispersion forces, can facilitate the initial association. Aromatic compounds and perfluoroaromatics have opposite quadrupole moments, leading to favorable stacking.

Furthermore, the formation of a "fluorine bond" (F⋯π), an interaction between the electrophilic fluorine atom of the reagent and the electron-rich π-system of the benzene (B151609) ring, plays a crucial role in stabilizing the pre-reaction complex. This interaction orients the fluorinating agent for the subsequent bond-forming step, whether it proceeds via an SET or SN2 pathway. The stability of this complex is influenced by the electron density of the aromatic ring and the polarity of the solvent. Computational studies suggest that these F⋯π interactions are electrostatically driven and contribute significantly to the stabilization of the transition state.

Nucleophilic Reactivity

The nucleophilic reactivity of this compound derivatives is largely dependent on the presence of other substituents on the aromatic ring. Aryl halides are generally unreactive toward classical SN1 or SN2 reactions due to the high instability of a phenyl cation and steric hindrance that prevents backside attack.

For nucleophilic aromatic substitution (SNAr) to occur, a leaving group (such as a halogen) and strong electron-withdrawing groups positioned ortho or para to it are typically required. The (1,1-difluoropropan-2-yl) group, being electron-withdrawing, would activate the ring toward SNAr. For example, in a molecule like 4-chloro-1-(1,1-difluoropropan-2-yl)benzene, the difluoroalkyl group would stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the chloride by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

Elimination: The leaving group departs, restoring the aromaticity of the ring.

In the absence of activating groups, substitution can sometimes be forced under harsh conditions with very strong bases, proceeding through a highly reactive benzyne (B1209423) intermediate via an elimination-addition mechanism.

Table 2: Requirements for Nucleophilic Aromatic Substitution (SNAr)

| Requirement | Role in Mechanism | Example |

|---|---|---|

| Leaving Group | A substituent that can depart with a pair of electrons (e.g., Cl, Br, F). | Halide on the aromatic ring. |

| Electron-Withdrawing Group(s) | Stabilizes the negatively charged Meisenheimer complex. Must be ortho or para to the leaving group. | -NO₂, -CN, -C(O)R, -(1,1-difluoropropan-2-yl) |

| Strong Nucleophile | Attacks the electron-deficient aromatic ring. | RO⁻, NH₃, R₂NH |

Ligand coupling reactions, often catalyzed by transition metals, provide a powerful method for forming new bonds at the aromatic ring. While these are often used for the synthesis of fluorinated aromatics, derivatives of this compound can serve as substrates. For instance, a bromo-substituted derivative could participate in a nickel-catalyzed Suzuki cross-coupling reaction with an arylboronic acid to form a C-C bond.

These reactions typically involve an oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation with the coupling partner, and concluding with a reductive elimination step that forms the product and regenerates the catalyst. This approach allows for the construction of complex molecules under relatively mild conditions.

Radical Reactions and Bond Activations

The this compound framework can undergo reactions involving radical intermediates, particularly through the activation of C-H or C-F bonds. Modern synthetic methods, including photoredox catalysis, have enabled a variety of such transformations.

One potential pathway is the activation of the benzylic C-H bond. This can be achieved through hydrogen atom transfer (HAT) to a highly reactive radical species, generating a benzylic radical. This intermediate could then be trapped by a radical scavenger or participate in further coupling reactions.

Alternatively, radical C-H functionalization of the aromatic ring can be achieved. In these processes, a radical species adds to the arene, and the resulting intermediate is oxidized and deprotonated to yield the functionalized product. The regioselectivity of such reactions is often governed by the electronic properties of the arene and the nature of the radical.

Furthermore, while C-F bonds are strong, their activation under radical conditions is possible. The transformation of gem-difluoroalkenes via radical pathways is well-documented, often involving a single electron transfer to form a radical intermediate that can undergo subsequent reactions, sometimes with elimination of a fluoride (B91410) ion. While this compound itself is not an alkene, related radical-based defluorinative functionalizations represent a potential, albeit challenging, reaction pathway for its derivatives.

C(sp³)–F Bond Activation and β-fragmentation

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. For derivatives of this compound, the C(sp³)–F bonds are situated at a benzylic position, which offers unique pathways for activation that are not available to simple alkyl fluorides. One common strategy involves the use of strong Lewis acids, which coordinate to the fluorine atom, polarizing the C-F bond and facilitating its cleavage to generate a carbocationic intermediate. This benzylic carbocation is stabilized by resonance with the adjacent phenyl ring.

Once the C-F bond is activated, typically under conditions that promote radical or cationic intermediates, β-fragmentation can occur. If a radical is formed at the C-2 position, for instance through a single electron transfer process, the C1-C2 bond can undergo homolytic cleavage. This fragmentation is driven by the formation of stable products. The bond dissociation energy (BDE) of a typical benzylic C-C bond is considerably lower than that of the C-F bond, making this fragmentation pathway plausible upon radical formation. The process would yield a stable benzyl (B1604629) radical and a difluoromethyl radical. The relative stability of the benzyl radical (with a radical stabilization energy of approximately 14.6 kcal/mol) is a key thermodynamic driving force for this fragmentation pathway. rsc.org

Single Electron Transfer Processes in Fluoroalkylation

Single electron transfer (SET) represents a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of fluoroalkylation, SET processes can initiate radical chain reactions, often following a unimolecular radical nucleophilic substitution (SRN1) mechanism. While not directly studied for this compound itself, the mechanism can be inferred from studies on analogous fluoroalkyl sulfones and halides.

The SRN1 mechanism typically involves three main stages:

Initiation: An electron donor transfers a single electron to the fluoroalkyl substrate (or a derivative where another group can act as a nucleofuge). This generates a radical anion, which is often unstable.

Propagation: The radical anion fragments, expelling a leaving group (e.g., a halide or sulfinate ion) to form a fluoroalkyl radical. This radical then reacts with a nucleophile to form a new radical anion. This new species subsequently transfers its electron to another molecule of the starting substrate, propagating the radical chain.

Termination: The reaction ceases when radicals are quenched through dimerization or reaction with an inhibitor.

For a derivative of this compound, this process would allow for the substitution of a leaving group at the C-2 position by a wide range of nucleophiles, initiated by an SET event. Mechanistic studies on similar systems have shown that these reactions proceed efficiently, enabling the construction of complex fluorinated molecules. nih.gov

Palladium-Catalyzed Reductive Elimination Processes

Palladium catalysis is a cornerstone of modern organic synthesis, but the formation of C-F bonds via this method is notoriously difficult. The primary challenge lies in the final C-F bond-forming step: reductive elimination from a palladium(II) intermediate. This process is kinetically slow and thermodynamically unfavorable due to the high electronegativity of fluorine and the strength of the palladium-fluoride bond.

A more viable pathway for C(sp³)–F bond formation involves reductive elimination from a higher-valent palladium(IV) center. nih.govharvard.edunih.govacs.org The catalytic cycle would involve:

Oxidative addition of an aryl or alkyl precursor to a Pd(0) complex to form a Pd(II) species.

Oxidation of the Pd(II) complex with an electrophilic fluorinating agent (e.g., Selectfluor) to generate a Pd(IV)-fluoride intermediate.

Reductive elimination of the C(sp³)–F bond from the Pd(IV) center to yield the product, this compound, and regenerate a Pd(II) complex, which can then be reduced to re-enter the catalytic cycle.

Even from Pd(IV), C-F reductive elimination remains a challenging step. nih.govharvard.eduacs.org The geometry of the complex and the nature of the ancillary ligands are critical for promoting this step over competing side reactions. nih.govharvard.eduacs.org Mechanistic studies have indicated that this reductive elimination often proceeds through a concerted, inner-sphere pathway with retention of stereochemistry at the carbon center. nih.gov

| Catalyst System | Oxidant | Substrate | Product Yield | Reference |

| Pd(OAc)₂ / Ligand | F-TEDA-BF₄ (Selectfluor) | Arylboronic acid | Variable | nih.gov |

| Pd(II) Precatalyst | N-Fluoro-2,4,6-collidinium | Pre-functionalized Alkane | Moderate to Good | nih.gov |

Rearrangement Pathways in Fluorination

The synthesis of gem-difluoro compounds like this compound often proceeds from unsaturated precursors, such as substituted styrenes or phenylpropenes. During the fluorination of these alkenes, skeletal rearrangements can occur, leading to the observed product through non-obvious pathways.

The fluorination of an alkene such as 1-phenylpropene with an electrophilic fluorine source can proceed through a carbocationic intermediate. Due to the proximity of the phenyl group, this intermediate can be stabilized through the formation of a bridged phenonium ion . In this three-membered ring structure, the positive charge is delocalized across the two carbons of the original double bond and the ipso-carbon of the phenyl ring.

The formation of a phenonium ion intermediate can direct the regiochemical and stereochemical outcome of the reaction. Subsequent attack by a fluoride ion or a 1,2-hydride shift can lead to the final product. For instance, the formation of this compound from a phenylpropene precursor likely involves an initial electrophilic attack by a fluorine species, formation of a fluorinated carbocation, rearrangement via a phenonium ion or a direct 1,2-hydride/alkyl shift, followed by trapping with a second fluoride equivalent.

Anchimeric assistance , or neighboring group participation, occurs when a substituent on a reacting molecule interacts with the reaction center to influence the rate and stereochemistry of the reaction. In the context of difluorination, a Lewis basic group positioned appropriately within an alkene substrate can play a crucial role.

For example, in the difluorination of an alkene bearing a neighboring amide or nitro group, the reaction can proceed with high diastereoselectivity. nih.govnih.gov The proposed mechanism involves the initial attack of an electrophilic species (e.g., an iodonium(III) fluoride complex) on the alkene. nih.gov The neighboring Lewis basic group then displaces the iodine intramolecularly, forming a cyclic onium ion intermediate (such as an oxiraniminium or nitronium ion). nih.gov This intermediate shields one face of the molecule, forcing the subsequent nucleophilic attack by fluoride to occur from the opposite face, resulting in a net anti-difluorination. nih.gov This level of stereochemical control is critical in the synthesis of complex, biologically active molecules.

Mechanism of C-F Bond Formation from High-Valent Organobismuth(V) Fluorides

An alternative to transition metal catalysis for C-F bond formation involves the use of main-group elements in high oxidation states. Organobismuth(V) fluorides have emerged as effective reagents for the fluorination of arylboronic esters and other precursors. The key step in this process is the reductive elimination of an Ar-F bond from a triarylbismuth(V) difluoride center.

Mechanistic investigations have revealed several key features of this transformation:

The reaction proceeds via reductive elimination from a Bi(V) center to form a Bi(III) species and the fluorinated product.

The electronic nature of the ligands attached to the bismuth center significantly impacts the rate of reductive elimination. Electron-withdrawing groups on the "spectator" aryl ligands facilitate the process.

In some systems, the formation of dimeric bismuth(V) structures in solution has been shown to promote facile Ar–F bond formation.

Unlike palladium catalysis, the reductive elimination from bismuth(V) is often more facile, providing a complementary approach for challenging fluorination reactions.

Advanced Applications in Organic Synthesis and Materials Science

(1,1-Difluoropropan-2-yl)benzene as a Versatile Building Block in Complex Molecule Synthesis

This compound and its derivatives are valuable synthons in the construction of complex molecular architectures. The presence of the difluoromethyl group offers a unique combination of steric and electronic properties that can be exploited in various organic transformations. For instance, the synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene has been achieved through a one-pot reaction involving difluorocarbene and 1-phenyl-2-methylcyclobutene. jmu.edu This method is of particular interest as it provides a pathway to 1,3-difluorobenzenes, which are structural motifs in fluoroquinolone antibacterials, resins, and insecticides. jmu.edu

The reactivity of gem-difluoroalkenes, which can be derived from precursors like this compound, has been extensively studied. These alkenes are susceptible to reactions with both electrophiles and nucleophiles at the difluorinated carbon, allowing for a variety of functionalizations. nih.gov While many reactions of gem-difluoroalkenes lead to the loss of a fluorine atom, fluorine-retentive strategies are a growing area of research, enabling the incorporation of the intact gem-difluoroalkyl moiety into more complex structures. nih.gov

Strategic Incorporation of Fluorine in Molecular Design

The introduction of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties. nih.govnih.gov This is due to fluorine's high electronegativity, small atomic radius, and the low polarizability of the carbon-fluorine bond. nih.gov

Influence on Conformational Preferences and Stereochemistry

The gem-difluoro group can exert significant control over molecular conformation. Studies on macrocyclic systems have shown that the incorporation of a gem-difluorinated alkoxy group can lead to the existence of multiple conformations in equilibrium, such as cis and trans amide isomers, which are not observed in the non-fluorinated analogues. nih.govrsc.orgdiva-portal.org This conformational diversity arises from the out-of-plane preference of the difluoroalkoxy system. nih.govrsc.orgdiva-portal.org The ability of fluorine to influence conformation is a powerful tool in drug design, as it can pre-organize a molecule for optimal binding to a biological target. nih.gov

In the context of stereochemistry, the asymmetric synthesis of fluoromethylated stereocenters is a key area of research. Catalytic asymmetric hydrogenation of fluoromethylated olefins has been shown to produce enantioenriched products with high yields and excellent enantioselectivities. rsc.org For example, carbocyclic CHF2 olefins can be hydrogenated to give products with high enantiomeric excess. rsc.org

Modulation of pKa of Proximal Functionality

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. nih.govresearchgate.net Introducing fluorine at the β or γ-position to an aliphatic amine generally results in a substantial decrease in its basicity. nih.gov This modulation of pKa is a critical tool in medicinal chemistry for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, lowering the basicity of a compound can reduce its interaction with P-glycoprotein (Pgp), a transporter protein that can cause drug efflux from cells, thereby improving bioavailability in the central nervous system. nih.govrsc.org

A systematic study on a series of PDE9 inhibitors demonstrated that the replacement of a hydrogen atom with fluorine led to a consistent decrease in the acidic pKa by 1.2–1.7 units and a reduction in the basic pKa of a pyrrolidine (B122466) ring by 1.1–3.3 units. nih.gov

Isosteric Replacement and Bioisosterism in Molecular Frameworks (e.g., CHF2 as isostere for alcohols/thiols)

The difluoromethyl (CHF2) group is recognized as a valuable bioisostere for hydroxyl (OH) and thiol (SH) groups. rsc.orgresearchgate.netnih.gov This is due to its ability to act as a hydrogen bond donor, albeit weaker than a hydroxyl group, and its lipophilic character. researchgate.netacs.org The CHF2 group can mimic the hydrogen-bonding capabilities of OH and SH groups while offering increased metabolic stability. researchgate.net

For example, the CHF2 group has been successfully employed as a mimic for a cysteine thiol group in inhibitors of the hepatitis C virus NS3 protease, leading to analogs with enhanced potency. nih.gov The isosteric relationship between CHF2 and other functional groups is a powerful strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.

| Functional Group | Bioisostere | Key Properties |

| Hydroxyl (-OH) | Difluoromethyl (-CHF2) | Hydrogen bond donor, increased lipophilicity and metabolic stability. researchgate.netacs.org |

| Thiol (-SH) | Difluoromethyl (-CHF2) | Mimics hydrogen bonding, offers enhanced metabolic stability. rsc.orgresearchgate.netnih.gov |

| Methyl (-CH3) | Difluoromethyl (-CHF2) | Can serve as a bioisostere, tuning pharmacological properties. nih.gov |

Development of Novel Fluorinated Functional Materials

The incorporation of fluorine into materials can lead to unique and desirable properties, such as enhanced thermal and oxidative stability, hydrophobicity, and specific optical and electronic characteristics. qualitas1998.netrsc.orgresearchgate.net Fluorinated functional materials are emerging as important tools in various applications, including catalysis, sensing, and environmental protection. qualitas1998.netrsc.org

Fluorination provides a significant increase in molecular hydrophobicity, which allows for the fine-tuning of a material's hydrophilic-lipophilic balance (HLB). qualitas1998.netrsc.org This is particularly relevant in the development of sol-gel materials created by the polycondensation of fluorinated precursors. qualitas1998.netrsc.org These materials have potential applications as, for example, highly effective absorbents for oil and heavy metals. qualitas1998.net

In the realm of ferroelectrics, systematic fluorination of molecular structures has been shown to be a powerful design strategy. acs.org The position and number of fluorine atoms can dictate the balance between polar and apolar nematic phases, influencing the material's mesomorphic behavior. acs.org

Application as Probes in Chemical Biology Research (e.g., Aryl-SVI Fluorides)

Aryl-SVI (sulfur(VI)) fluorides have gained significant attention as chemical biology probes due to their unique reactivity. nih.govresearchgate.net These compounds can covalently modify specific amino acid residues in proteins, such as lysine, tyrosine, and histidine, making them valuable tools for studying protein function and for the development of covalent inhibitors. nih.govacs.org

The reactivity of aryl-SVI fluorides can be tuned by altering the electronic properties of the aryl ring. nih.gov A comprehensive study of a panel of SVI-F electrophiles demonstrated their ability to modify a range of protein targets in live cells, highlighting their potential to expand the "ligandable" proteome. nih.govacs.org

Furthermore, the development of small, minimally disruptive fluorescent probes is a key area of research in chemical biology. ed.ac.uknih.govnih.gov Single-benzene-based fluorophores, for example, can be designed to have a wide range of photophysical properties by strategically placing electron-donating and electron-withdrawing groups on the benzene (B151609) ring. researchgate.net While not directly this compound, the principles of tuning molecular properties through substitution are highly relevant. The development of radiolabeled probes, such as those containing fluorine-18 (B77423), is also crucial for molecular imaging applications like positron emission tomography (PET). For instance, [18F]fluoro-4-(vinylsulfonyl)benzene has been developed as a thiol-reactive synthon for the radiofluorination of peptides. nih.gov

Methodological Innovations in Organofluorine Chemistry

The development of novel synthetic methods is crucial for accessing complex fluorinated molecules. For this compound, innovations in late-stage functionalization and new reaction modes involving desulfonative transformations represent promising avenues for creating diverse derivatives and expanding its utility.

Late-Stage Selective Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence, thereby enabling rapid access to a library of analogues for structure-activity relationship (SAR) studies. For this compound, LSF would primarily target the C-H bonds of the phenyl ring.

Recent advancements in transition metal-catalyzed C-H activation and functionalization offer a potential toolkit for the selective modification of the aromatic ring of this compound. Methodologies employing palladium, rhodium, or iridium catalysts could facilitate the introduction of a wide range of functional groups (e.g., aryl, alkyl, and heteroatom-containing moieties) at the ortho, meta, or para positions. The directing-group-assisted C-H functionalization is a particularly relevant approach. While the (1,1-difluoropropan-2-yl) group itself is not a classical directing group, the inherent electronic properties of the benzene ring or the introduction of a temporary directing group could guide the regioselectivity of these transformations.

For instance, iridium-catalyzed C-H borylation could install a boronic ester at the para-position, which can then serve as a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.

Table 1: Potential Late-Stage C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst/Reagents | Potential Product |

| C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | 4-(1,1-Difluoropropan-2-yl)phenylboronic acid pinacol (B44631) ester |

| C-H Arylation | Pd(OAc)₂ / Ligand | 1-Aryl-4-(1,1-difluoropropan-2-yl)benzene |

| C-H Olefination | [RhCp*Cl₂]₂ / AgSbF₆ | 1-(1,1-Difluoropropan-2-yl)-4-vinylbenzene |

This table presents hypothetical functionalization reactions based on established methodologies in C-H activation chemistry.

New Reaction Modes and Desulfonative Transformations

The construction of the gem-difluoroalkyl motif is a significant challenge in organic synthesis. Modern synthetic methods, particularly those involving radical intermediates and desulfonative transformations, have emerged as powerful tools for the formation of C(sp³)-CF₂ bonds.

A plausible and modular synthetic route to this compound and its derivatives involves the desulfonylative cross-coupling of α-fluorinated benzylic sulfones with appropriate coupling partners. For example, the palladium-catalyzed Suzuki-Miyaura cross-coupling of α,α-difluorobenzyl triflones with organoboronic acids can afford α,α-difluorodiarylmethanes. researchgate.net This methodology could be adapted to synthesize analogues of this compound by varying the organoboronic acid coupling partner.

Photoredox catalysis has also opened up new reaction pathways for the synthesis of gem-difluoroalkanes. nih.govchemrxiv.org These methods often proceed under mild conditions and exhibit broad functional group tolerance. For instance, a photoredox-catalyzed defluoroalkylation of α-trifluoromethyl alkenes could potentially be employed to construct the 1,1-difluoropropan-2-yl moiety. Furthermore, visible-light-promoted difunctionalization of gem-difluoroalkenes offers another innovative approach to access highly functionalized gem-difluoro compounds.

Table 2: Potential Desulfonative and Photoredox-Catalyzed Syntheses

| Reaction Type | Key Reagents/Catalyst | Target Motif |

| Desulfonylative Coupling | α,α-difluorobenzyl sulfone, Organoboronic acid, Pd catalyst | Aryl-CF₂-R |

| Photoredox Defluoroalkylation | α-trifluoromethyl alkene, Radical precursor, Photocatalyst | R-CF₂-CH₂R' |

| Difunctionalization of gem-difluoroalkenes | gem-difluoroalkene, Sulfonyl chloride, Alcohol, Photocatalyst | α,α-Difluoromethyl-β-alkoxysulfones |

This table illustrates potential synthetic strategies for forming the gem-difluoroalkylarene core structure based on modern organofluorine chemistry.

Use of ¹⁸F Isotope in Positron Emission Tomography (PET) Imaging Methodologies

Positron Emission Tomography (PET) is a highly sensitive and non-invasive molecular imaging technique that plays a crucial role in clinical diagnostics, particularly in oncology, neurology, and cardiology. researchgate.net The development of novel PET radiotracers labeled with short-lived positron-emitting radionuclides, such as fluorine-18 (¹⁸F), is a key area of research. frontiersin.orgnih.gov The favorable nuclear properties of ¹⁸F, including its 109.8-minute half-life and low positron energy, make it an ideal radioisotope for PET tracer development. nih.govnih.gov

The incorporation of a gem-difluoroalkyl group, such as in this compound, into a biologically active molecule can enhance its metabolic stability. The radiosynthesis of an ¹⁸F-labeled version, namely ¹⁸Fbenzene, would enable its evaluation as a potential PET imaging agent. The primary method for introducing ¹⁸F is through nucleophilic substitution. frontiersin.orgnih.gov

A plausible radiosynthesis of ¹⁸Fbenzene would involve a two-step sequence starting from a suitable precursor. The key step would be the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. A common strategy involves the use of a precursor bearing a good leaving group, such as a tosylate, mesylate, or triflate, at the position where the ¹⁸F is to be introduced.

For the synthesis of ¹⁸Fbenzene, a potential precursor would be 1-fluoro-1-(tosyloxy)propan-2-yl)benzene. The radiosynthesis would proceed via nucleophilic attack of [¹⁸F]fluoride on the carbon bearing the tosylate group. The reaction is typically carried out in an aprotic solvent in the presence of a phase-transfer catalyst, such as a kryptofix/potassium carbonate complex, to enhance the reactivity of the [¹⁸F]fluoride. nih.gov

Table 3: Hypothetical Radiosynthesis of ¹⁸Fbenzene

| Step | Description | Precursor/Reagents | Product |

| 1 | Synthesis of Precursor | 1-Fluoro-1-hydroxypropan-2-yl)benzene, p-Toluenesulfonyl chloride | 1-Fluoro-1-(tosyloxy)propan-2-yl)benzene |

| 2 | ¹⁸F-Radiolabeling | Precursor from Step 1, [¹⁸F]KF/K₂₂₂, K₂CO₃, Aprotic Solvent | ¹⁸Fbenzene |

This table outlines a potential synthetic route for the ¹⁸F-labeling of the target compound for PET imaging applications.

The development of such ¹⁸F-labeled compounds could lead to new probes for imaging various biological processes, provided the molecule is attached to a biologically relevant targeting vector. The metabolic stability conferred by the gem-difluoro group could result in improved imaging characteristics, such as lower background signal and higher target-to-background ratios.

Analytical and Spectroscopic Characterization Techniques for 1,1 Difluoropropan 2 Yl Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated compounds like (1,1-Difluoropropan-2-yl)benzene derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR

Proton NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound derivatives, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern of the benzene (B151609) ring.

The protons of the difluoropropanyl group exhibit characteristic signals. The methine proton (CH) adjacent to the benzene ring and the difluoromethyl group is expected to be a multiplet due to coupling with both the methyl protons and the fluorine atoms. The methyl protons (CH₃) will appear as a doublet, split by the adjacent methine proton.

For instance, in a related compound, 2-fluoro-2-deoxyglucose, the presence of isomers leads to distinct peaks in the NMR spectrum, highlighting the sensitivity of this technique to subtle structural differences. huji.ac.il

Carbon-13 (¹³C) NMR

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra of this compound derivatives, the aromatic carbons typically resonate in the region of δ 120-145 ppm. The carbon atom attached to the difluoropropanyl group will have a distinct chemical shift.

The carbons of the difluoropropanyl group are significantly influenced by the attached fluorine atoms. The carbon of the CF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The methine carbon will also show splitting due to coupling with fluorine. It is important to note that long-range carbon-fluorine couplings can introduce additional complexity to the spectra. magritek.com In some cases, simultaneous decoupling of both protons and fluorines is employed to simplify the spectrum and aid in peak assignment. magritek.com

The chemical shifts of carbons in benzene rings are well-documented and can be used for comparison. For example, the carbons in fluorobenzene (B45895) itself show distinct signals that are influenced by the fluorine substituent. chemicalbook.com

Fluorine-19 (¹⁹F) NMR

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR nucleus. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which often leads to better resolution and less signal overlap. huji.ac.ilwikipedia.org

For this compound derivatives, the two fluorine atoms of the CF₂ group are expected to be chemically equivalent and will therefore give rise to a single signal. This signal will be split into a doublet by the adjacent methine proton. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.

The coupling constants between fluorine and hydrogen (JH-F) and between fluorine and carbon (JC-F) are valuable for structural determination. huji.ac.ilmagritek.com Long-range couplings between fluorine atoms on the side chain and protons on the aromatic ring may also be observed.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a this compound derivative will show characteristic absorption bands for the aromatic ring and the aliphatic side chain. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

The most prominent features related to the difluoropropanyl group will be the strong C-F stretching vibrations, which typically occur in the range of 1000-1400 cm⁻¹. The exact position of these bands can be influenced by the presence of other functional groups. The spectrum of fluorobenzene, for example, shows characteristic bands related to the C-F bond. irphouse.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Benzene and its derivatives exhibit characteristic absorption bands in the UV region. nist.gov The spectrum of benzene shows a strong absorption band around 255 nm, which is attributed to a π→π* transition of the aromatic system. shimadzu.com The presence of the (1,1-difluoropropan-2-yl) substituent on the benzene ring can cause a slight shift in the position and intensity of this absorption band. The extent of this shift depends on the electronic interaction between the substituent and the aromatic ring. shimadzu.com In general, alkyl substituents on a benzene ring cause a small red shift (a shift to longer wavelengths). nist.gov

The presence of other chromophores or auxochromes on the benzene ring will further modify the UV-Vis spectrum. nih.gov

Mass Spectrometry (e.g., HR-DART-MS, HR-GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which allows for the determination of the molecular formula.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for this type of compound would include the loss of a fluorine atom, the loss of a methyl group, and cleavage of the bond between the benzene ring and the side chain.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate components of a mixture before they are analyzed by the mass spectrometer. nih.gov This is particularly useful for the analysis of complex reaction mixtures or for purity assessment.

Advanced Spectroscopic Methods

Advanced spectroscopic techniques provide unparalleled insight into the electronic and structural properties of molecules at the atomic level. For derivatives of this compound, methods such as Electron Paramagnetic Resonance (EPR) and Photoelectron Spectroscopy (PES) are invaluable for probing unpaired electrons and orbital energies, respectively.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that exclusively detects species with unpaired electrons. bruker.com These paramagnetic species include free radicals, transition metal ions, and triplet states. nih.gov Standard organic molecules like this compound are diamagnetic (all electrons are paired) and thus EPR-silent. However, EPR becomes a powerful tool for studying their radical ions, which can be generated through methods like gamma-ray irradiation in a solid matrix or by chemical/electrochemical oxidation or reduction. nih.govrsc.org

When a radical cation of a this compound derivative is generated, the unpaired electron is typically delocalized across the aromatic ring in a singly occupied molecular orbital (SOMO). rsc.org The interaction of this electron spin with an external magnetic field gives rise to the EPR signal. Furthermore, the unpaired electron couples to the magnetic moments of nearby nuclei, such as ¹H and ¹⁹F, leading to hyperfine splitting. This splitting provides a detailed map of the unpaired electron's distribution. rsc.orgaip.org

The analysis of the EPR spectrum of a this compound radical cation would yield:

g-factor: This value is characteristic of the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (hfcs): The magnitude of the splitting caused by each nucleus (aH for proton, aF for fluorine) is directly proportional to the spin density at that nucleus. Large couplings to the aromatic protons and the fluorine atoms of the difluoroalkyl group would indicate significant delocalization of the unpaired electron onto these parts of the molecule.

Research on the radical cations of various fluorinated benzenes shows that the fluorine substitution pattern significantly influences the geometry and the symmetry of the SOMO. rsc.org By simulating the experimental spectrum, the hyperfine coupling constants can be extracted and compared with theoretical values from quantum chemical calculations to confirm the radical's structure. rsc.org

Table 1: Illustrative EPR Data for a Hypothetical Radical Cation of a this compound Derivative

This table presents the type of data that would be obtained from an EPR experiment. The values are hypothetical and based on findings for similar fluorinated aromatic radicals. rsc.orgrsc.org

| Parameter | Nucleus | Hypothetical Value (Gauss) | Information Gleaned |

| g-factor | - | 2.0028 | Indicates a carbon-centered π-radical. |

| Hyperfine Coupling (a) | Protons (ortho) | 7.5 G | Spin density on the ortho positions of the benzene ring. |

| Hyperfine Coupling (a) | Protons (meta) | 2.1 G | Spin density on the meta positions of the benzene ring. |

| Hyperfine Coupling (a) | Proton (para) | 8.2 G | Spin density on the para position of the benzene ring. |

| Hyperfine Coupling (a) | ¹⁹F (gem-difluoro) | 3.5 G | Indicates delocalization of the unpaired electron onto the difluorinated carbon through hyperconjugation. |

| Hyperfine Coupling (a) | ¹H (methine) | 4.0 G | Spin density on the benzylic position. |

Photoelectron Spectroscopy

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energies of electrons ejected from a sample upon irradiation with high-energy photons. pnnl.gov It provides direct information about the electronic structure of a molecule. pnnl.gov The technique is broadly divided into two types based on the photon source:

X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to eject core electrons. XPS is primarily used to determine the elemental composition of a sample and the chemical states of those elements. pnnl.gov For a derivative of this compound, an XPS survey scan would show peaks for carbon (C 1s), fluorine (F 1s), and any other elements present in the specific derivative. High-resolution scans of each peak reveal chemical shifts that indicate different bonding environments. For instance, the C 1s region would contain distinct signals for aromatic C-C/C-H, the aliphatic carbons of the propyl group, and, at a higher binding energy, the carbon atom bonded to the two electronegative fluorine atoms (C-F₂). thermofisher.com While the F 1s peak shows smaller shifts between different organic fluorine environments, its position confirms the presence of organofluorine species. thermofisher.com

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV photons to eject valence electrons. UPS provides information about the energies of molecular orbitals (MOs). For a this compound derivative, the UPS spectrum would show bands corresponding to the ionization of electrons from the π-system of the benzene ring and the σ-orbitals of the alkyl chain. The substitution of the benzene ring with the (1,1-difluoropropan-2-yl) group would alter the energies of the π-orbitals compared to unsubstituted benzene, providing insight into the electronic effects of the substituent. Studies on fluoroethylenes have shown that fluorine substitution significantly lowers the energy of C-C π orbitals. iaea.org

Table 2: Representative XPS Data for a this compound Derivative

This table illustrates the expected binding energies for the different chemical environments within the molecule.

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 eV |

| Carbon | C 1s | Aliphatic C-H, C-C | ~285.5 eV |

| Carbon | C 1s | C H(Ph)CH₃ | ~286.5 eV |

| Carbon | C 1s | C F₂ | ~291.0 eV |

| Fluorine | F 1s | CF ₂ | ~688.5 eV |

X-ray Crystallography for Structural Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a this compound derivative, one can obtain an electron density map from which a detailed molecular structure can be built. This provides unambiguous proof of chemical identity, connectivity, and stereochemistry.

The analysis yields a wealth of structural parameters, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) position of every non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: Provides exact measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Torsional Angles: Describes the conformation of the molecule, for example, the rotation around the C-C bonds of the propan-2-yl side chain.

Intermolecular Interactions: Crucially for fluorinated compounds, this analysis reveals non-covalent interactions that dictate the crystal packing, such as hydrogen bonds, C-H···F interactions, and π···π stacking between aromatic rings. rsc.org

The structural data obtained are vital for understanding structure-property relationships and for validating computational models.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Derivative

This table summarizes the type of crystallographic data obtained from a successful structure determination. The values are representative of a typical small organic molecule.

| Parameter | Value |

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.186 |

| b (Å) | 18.063 |

| c (Å) | 13.165 |

| α (°) | 90 |

| β (°) | 96.76 |

| γ (°) | 90 |

| Volume (ų) | 1697.2 |

| Z (Molecules per unit cell) | 4 |

| Selected Bond Lengths (Å) | |

| C-F | 1.355 |

| C(aromatic)-C(aromatic) | 1.390 (avg.) |

| C(aromatic)-C(alkyl) | 1.510 |

| Selected Bond Angles (°) | |

| F-C-F | 106.5 |

| C(aromatic)-C(alkyl)-C(alkyl) | 112.0 |

| Intermolecular Contacts (Å) | |

| C-H···F | 2.45 |

| π···π (centroid-to-centroid) | 3.84 |

Conclusion and Future Directions in 1,1 Difluoropropan 2 Yl Benzene Research

Summary of Key Research Advances

Direct research on (1,1-Difluoropropan-2-yl)benzene is nascent; however, significant progress in the synthesis of the broader class of gem-difluoroalkanes provides a strong foundation for future work. Key advancements include:

Novel Synthetic Protocols: Efficient methods for constructing the gem-difluoromethylene group have been developed. These include the hydrogenation of gem-difluoroalkenes, which themselves can be synthesized via dehydrofluorination of trifluoromethyl groups. nih.gov Photoredox catalysis has emerged as a mild and effective strategy for accessing gem-difluoro compounds from inexpensive reagents like chlorodifluoroacetic anhydride. chemrxiv.org

Oxidative Fluorination: The synthesis of functionalized gem-difluoroalkanes has been achieved through oxidative fluorination of readily available precursors like vinyl sulfonates, a process that can involve intriguing mechanistic pathways such as numberanalytics.comnumberanalytics.com-sulfonyloxy migration. researchgate.net, chemrxiv.org

Precursor Synthesis: Palladium-catalyzed C-H functionalization reactions have been successfully employed to synthesize gem-difluoro olefins, which are direct precursors to saturated systems like this compound via hydrogenation. nih.gov This approach allows for the direct coupling of aromatic systems with difluorinated building blocks.

Industrial Relevance: The utility of gem-difluoroalkanes is recognized in industrial applications, for instance, as foaming agents and refrigerants, underscoring the importance of developing scalable synthetic processes. google.com

Unexplored Synthetic Avenues

While current methods are effective, the development of more versatile and efficient strategies for synthesizing this compound and its derivatives remains a key objective. Future research should target several unexplored avenues:

Asymmetric Synthesis: The development of catalytic, stereoselective methods to install the (1,1-difluoropropan-2-yl) moiety is a major frontier. numberanalytics.com, nih.gov Creating chiral centers adjacent to the gem-difluoro group with high enantiomeric excess would be of immense value for medicinal chemistry applications. nih.gov

Late-Stage Fluorination: Designing new reagents and catalytic systems for the late-stage introduction of the 1,1-difluoroisopropyl group onto complex, biologically active scaffolds would be a transformative advance. cas.cn This would enable the rapid generation of analog libraries for drug discovery.

Novel Precursors and Reagents: Exploration of new fluorinating agents and difluoromethylide sources could lead to milder and more functional-group-tolerant reaction conditions. numberanalytics.com, cas.cn For example, developing methods that utilize gem-difluoroallenes could provide unique synthetic pathways. rsc.org

C-F Bond Functionalization: Instead of building the motif, selectively transforming one C-F bond of a trifluoromethyl group on a related precursor offers an atom-economical route. Research into selective C-F activation and functionalization of unactivated aliphatic fluorides, perhaps using main-group Lewis acids, could provide novel entries to this compound class. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursor | Key Transformation | Potential Advantages | Primary Research Challenge |

| Olefin Hydrogenation | (1,1-Difluoroprop-1-en-2-yl)benzene | Catalytic Hydrogenation | High yields, well-established reaction class. nih.gov | Synthesis and stability of the alkene precursor. |

| Nucleophilic Fluorination | 1,1-Ditosyl- or Dihalo-propan-2-yl)benzene | Deoxyfluorination (e.g., DAST, SF₄) | Direct conversion from ketones/dihaloalkanes. | Harsh reagents, limited functional group tolerance. |

| C-H Functionalization | Isopropylbenzene | Direct C-H Difluoromethylation | Atom economical, avoids pre-functionalization. | Regioselectivity, development of suitable catalysts. cas.cn |

| Asymmetric C-F Activation | (1,1,1-Trifluoropropan-2-yl)benzene | FLP-mediated monoselective C-F activation nih.gov | Access to enantioenriched products. | Catalyst development, control of stereoselectivity. |

Opportunities in Mechanistic Understanding

A deeper mechanistic understanding of the reactions used to synthesize and functionalize this compound is crucial for optimizing existing methods and discovering new transformations. Key opportunities include:

Elucidating Fluorination Pathways: The precise mechanisms of many key fluorination reactions, including both electrophilic and nucleophilic variants, remain subjects of debate (e.g., SN2 versus Single Electron Transfer, SET). wikipedia.org, acs.org Detailed kinetic, spectroscopic, and computational studies on reactions forming the C-F bonds in this specific substrate are needed.

Investigating Rearrangement Reactions: Methods involving skeletal rearrangements, such as the numberanalytics.comnumberanalytics.com-sulfonyloxy migration observed in the synthesis of related gem-difluoroalkanes, offer powerful synthetic tools. researchgate.net, chemrxiv.org Mechanistic studies could uncover the key factors controlling these processes and allow for their application in novel contexts.

Role of Catalysts and Additives: For metal-catalyzed or photoredox processes, a detailed understanding of the catalyst's role, the nature of the active intermediates, and the effect of ligands or additives is essential for improving reaction efficiency and selectivity. nih.gov

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction barriers, transition state geometries, and the stability of intermediates that are difficult to observe experimentally. rsc.org, chemrxiv.org

Potential for Novel Applications in Materials Science and Advanced Synthetic Methodologies

The unique physicochemical properties imparted by the gem-difluoro group suggest that this compound could be a valuable component in advanced materials and a versatile building block in synthesis.

Advanced Polymers and Liquid Crystals: The polarity and steric profile of the difluoroisopropylphenyl group could be exploited in the design of novel polymers with tailored thermal stability, dielectric properties, and weather resistance. It could also serve as a core or wing group in new liquid crystalline materials. oup.com

Molecular Machinery: Drawing inspiration from structures like molecular gyroscopes that utilize fluorinated aromatic rotators, the this compound unit could be incorporated into complex molecular architectures to study controlled motion at the nanoscale. ucla.edu

Agrochemicals and Pharmaceuticals: Beyond its role as a bioisostere, the specific lipophilicity and electronic nature of this moiety could be leveraged to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of new agrochemicals and pharmaceuticals. nih.gov, nih.gov

Versatile Synthetic Intermediate: The compound itself can serve as a platform for further functionalization. Selective activation of the benzylic C-H bonds or the aromatic ring could provide access to a wide array of more complex difluorinated molecules, establishing it as a versatile intermediate in synthetic chemistry.

Synergistic Approaches Combining Experimental and Computational Research

The future of research into this compound and related compounds will be significantly enhanced by the tight integration of experimental synthesis and computational analysis.

Predictive Modeling for Synthesis: Computational chemistry can be used to screen potential catalysts, predict reaction outcomes, and optimize reaction conditions, thereby reducing the amount of empirical experimentation required. rsc.org This is particularly valuable for developing complex, multi-step synthetic sequences.

Conformational Analysis and Design: For applications in drug discovery or materials science, understanding the conformational preferences of the this compound moiety is critical. Computational studies can accurately predict low-energy conformations and rotational barriers, guiding the design of molecules with specific three-dimensional shapes. researchgate.net

Mechanism-Driven Discovery: A synergistic loop where experimental observations prompt computational investigation of reaction mechanisms, which in turn suggests new experiments to test the proposed hypotheses, will accelerate the pace of discovery. rsc.org, chemrxiv.org This approach is crucial for unraveling complex reaction networks and identifying new reactivity patterns.

In Silico Property Prediction: The physical and electronic properties of new materials incorporating the this compound unit can be predicted using computational methods, allowing for the in silico design of materials with desired characteristics before committing to their synthesis. mdpi.com

Table 2: Illustrative Synergy between Experimental and Computational Approaches

| Research Goal | Experimental Approach | Computational Approach (e.g., DFT) | Expected Outcome |

| Optimize Catalytic Synthesis | High-throughput screening of ligands and reaction conditions. | Calculate transition state energies for different catalytic cycles. weizmann.ac.il | Identification of optimal catalyst and conditions with reduced experimental effort. |

| Design Conformationally Restricted Analog | Synthesize and analyze derivatives using NMR spectroscopy. | Perform conformational searches and calculate rotational energy barriers. researchgate.net | Rational design of molecules with predictable shapes for improved biological activity. |

| Elucidate Reaction Mechanism | Isotope labeling studies, kinetic analysis, and intermediate trapping. | Model reaction pathways, locate transition states, and calculate kinetic isotope effects. rsc.org | A validated, detailed mechanistic picture enabling rational reaction improvement. |

| Develop Novel Materials | Synthesize and characterize polymers containing the target moiety. | Calculate properties like band gap, dielectric constant, and polymer chain packing. mdpi.com | Targeted synthesis of materials with pre-validated, desirable properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (1,1-Difluoropropan-2-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of a propan-2-ylbenzene precursor using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, fluorination of (1,1-dihydroxypropan-2-yl)benzene under anhydrous conditions at low temperatures (-20°C to 0°C) can yield the difluoro derivative. Reaction optimization requires strict control of moisture and stoichiometry to avoid side products like monofluorinated or over-fluorinated species. Characterization via NMR is critical to confirm substitution patterns .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- NMR : Distinct chemical shifts for the two equivalent fluorine atoms (typically δ -110 to -120 ppm) confirm the 1,1-difluoro configuration.

- NMR : Splitting patterns of the methyl group (CH(CH)) and adjacent protons help verify the propane chain’s structure.

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns, distinguishing it from monofluorinated analogs.

- IR Spectroscopy : C-F stretching vibrations (1000–1100 cm) provide additional confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory to prevent skin/eye contact.

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose of waste via approved fluorochemical protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction efficiencies for this compound synthesis under different catalytic systems?

- Methodological Answer : Contradictions in yield data often arise from variations in catalyst purity, solvent polarity, or residual moisture. To resolve these:

- Control Experiments : Replicate reactions under strictly anhydrous conditions using molecular sieves.

- Catalyst Screening : Compare metal catalysts (e.g., Pd/C) vs. organocatalysts to identify system-specific bottlenecks.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What computational tools can predict the solvent-dependent stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation energies in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess thermodynamic stability.

- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions to predict aggregation or decomposition tendencies.

- QSPR Models : Quantify structure-property relationships to correlate fluorination patterns with degradation rates .

Q. How can isotopic labeling (, ) elucidate the environmental degradation pathways of this compound?

- Methodological Answer :

- Synthesis of Labeled Analogs : Incorporate via late-stage fluorination or into the propane backbone.

- Tracing Degradation : Use LC-MS/MS to monitor labeled metabolites in soil/water samples, identifying breakdown products like difluoroacetic acid or benzene derivatives.

- Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to pinpoint rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.